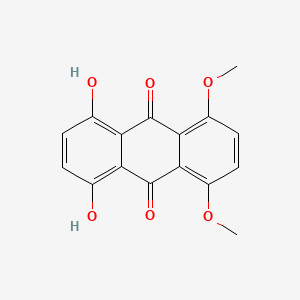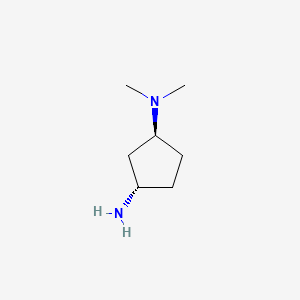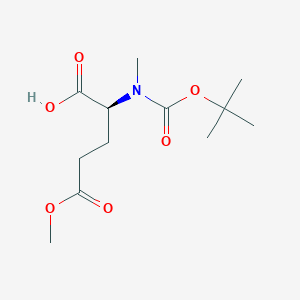
Boc-N-Me-Glu(OMe)-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Boc-N-Me-Glu(OMe)-OH: is a synthetic compound commonly used in peptide synthesis. It is a derivative of glutamic acid, where the amino group is protected by a tert-butyloxycarbonyl (Boc) group, and the carboxyl group is methylated. This compound is often used as an intermediate in the synthesis of peptides and other complex organic molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Protection of the Amino Group: The amino group of glutamic acid is protected using tert-butyloxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine.
Methylation of the Carboxyl Group: The carboxyl group is methylated using methanol and a catalyst like sulfuric acid or hydrochloric acid.
N-Methylation: The nitrogen atom is methylated using methyl iodide in the presence of a base like sodium hydride.
Industrial Production Methods: Industrial production typically involves large-scale synthesis using automated peptide synthesizers. The process is optimized for high yield and purity, often involving multiple purification steps such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Boc-N-Me-Glu(OMe)-OH can undergo oxidation reactions, typically at the methylated nitrogen or the side chain.
Reduction: Reduction reactions can occur at the carboxyl group or the Boc-protected amino group.
Substitution: The Boc group can be removed under acidic conditions, and the methyl ester can be hydrolyzed to yield the free acid.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Acidic conditions using trifluoroacetic acid for Boc removal and sodium hydroxide for ester hydrolysis.
Major Products:
Oxidation: Oxidized derivatives of the compound.
Reduction: Reduced forms of the compound.
Substitution: Free amino acids or peptides.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of complex organic molecules and peptides.
- Employed in the study of reaction mechanisms and synthetic pathways.
Biology:
- Utilized in the synthesis of biologically active peptides and proteins.
- Studied for its role in enzyme-substrate interactions and protein folding.
Medicine:
- Investigated for potential therapeutic applications in drug development.
- Used in the design of peptide-based drugs and inhibitors.
Industry:
- Applied in the production of pharmaceuticals and fine chemicals.
- Used in the development of new materials and catalysts.
Mechanism of Action
Molecular Targets and Pathways:
- The compound interacts with various enzymes and receptors, depending on its structure and functional groups.
- It can act as a substrate or inhibitor in enzymatic reactions, influencing biochemical pathways.
Comparison with Similar Compounds
Boc-Glu(OMe)-OH: Similar structure but without N-methylation.
Boc-N-Me-Asp(OMe)-OH: Similar structure but derived from aspartic acid.
Fmoc-N-Me-Glu(OMe)-OH: Similar structure but with a different protecting group (Fmoc).
Uniqueness:
- The presence of both Boc and methyl ester groups makes Boc-N-Me-Glu(OMe)-OH unique in its reactivity and applications.
- N-methylation adds steric hindrance and alters the compound’s interaction with enzymes and receptors.
Properties
Molecular Formula |
C12H21NO6 |
|---|---|
Molecular Weight |
275.30 g/mol |
IUPAC Name |
(2S)-5-methoxy-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C12H21NO6/c1-12(2,3)19-11(17)13(4)8(10(15)16)6-7-9(14)18-5/h8H,6-7H2,1-5H3,(H,15,16)/t8-/m0/s1 |
InChI Key |
ZKNHSXSCXRYJHZ-QMMMGPOBSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N(C)[C@@H](CCC(=O)OC)C(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C(CCC(=O)OC)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


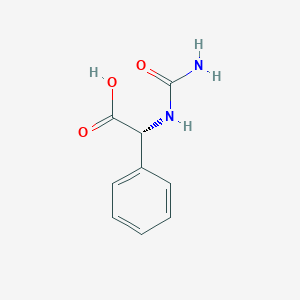
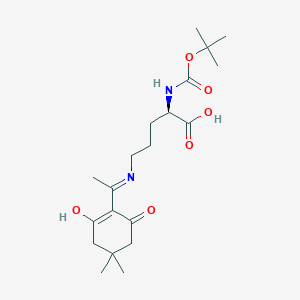
![Acetamide, 2,2'-[1,2-ethanediylbis(oxy)]bis[N,N-diphenyl-](/img/structure/B13143774.png)
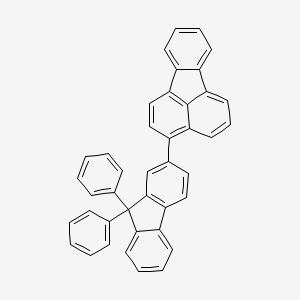
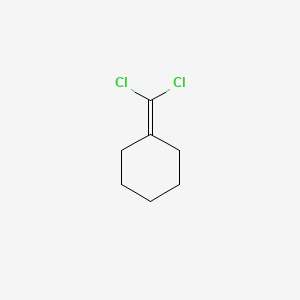
![2-(10-Phenylanthracen-9-yl)naphtho[2,3-b]benzofuran](/img/structure/B13143806.png)
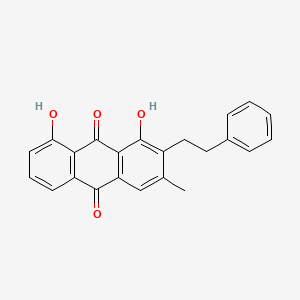
![3-(4-Fluoro-1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)propanoic acid](/img/structure/B13143812.png)
![3-(8-Bromo-6-methylimidazo[1,2-a]pyridin-3-yl)propanoicacid](/img/structure/B13143813.png)

